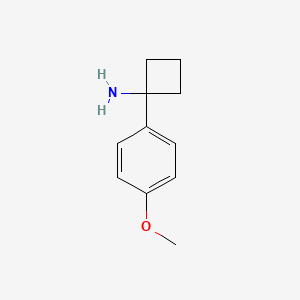

1-(4-Methoxyphenyl)cyclobutanamine

Description

Significance of Cyclobutane (B1203170) Derivatives in Organic Synthesis and Medicinal Chemistry

Cyclobutane derivatives are four-membered carbocyclic rings that have emerged as valuable building blocks in both organic synthesis and medicinal chemistry. researchgate.netresearchgate.net Their utility stems from a combination of inherent ring strain and a distinct three-dimensional, puckered conformation. nih.gov This unique geometry provides a level of conformational rigidity that is highly sought after in drug design, as it can help to lock a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its biological target. lifechemicals.com

In organic synthesis, the ring strain of cyclobutanes makes them versatile intermediates for a variety of chemical transformations, including ring-opening and ring-expansion reactions, providing access to a diverse array of more complex molecular architectures. researchgate.net Methodologies for the regioselective and stereoselective synthesis of highly substituted cyclobutanes have become increasingly sophisticated, further expanding their applicability. researchgate.net

From a medicinal chemistry perspective, the incorporation of a cyclobutane moiety into a drug candidate can offer several advantages over more flexible acyclic or larger cyclic systems. These benefits include:

Conformational Restriction: The rigid nature of the cyclobutane ring can reduce the number of accessible conformations of a molecule, which can lead to a more favorable interaction with a biological target. lifechemicals.com

Improved Metabolic Stability: The cyclobutane scaffold can be more resistant to metabolic degradation compared to other groups, potentially leading to an improved pharmacokinetic profile.

Enhanced Lipophilicity and Solubility: The introduction of a cyclobutane ring can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Novelty and Patentability: The use of less common scaffolds like cyclobutane can lead to the discovery of novel chemical entities with unique biological activities, providing a pathway to new intellectual property.

A number of marketed drugs and clinical candidates incorporate the cyclobutane ring, highlighting its therapeutic relevance. For instance, the anticancer drug Carboplatin utilizes a cyclobutane-1,1-dicarboxylate ligand to modulate the reactivity of the platinum center. nih.gov Similarly, the hepatitis C protease inhibitor Boceprevir features a cyclobutane unit that plays a crucial role in its binding to the viral enzyme. lifechemicals.com

Research Context and Potential Applications of 1-(4-Methoxyphenyl)cyclobutanamine

While extensive research specifically detailing the synthesis and applications of this compound is not widely available in peer-reviewed literature, its chemical structure suggests several potential areas of research interest. The molecule combines the aforementioned benefits of the cyclobutane scaffold with a 4-methoxyphenyl (B3050149) group, a common motif in pharmacologically active compounds.

Given the structural features of this compound, its potential applications could be explored in the following areas:

Central Nervous System (CNS) Agents: The 4-methoxyphenylamine scaffold is present in a variety of CNS-active compounds. The conformational constraint provided by the cyclobutane ring could lead to novel ligands for receptors and transporters in the brain with improved selectivity and efficacy.

Anticancer Agents: As seen with Carboplatin and other cyclobutane-containing compounds, this scaffold can be incorporated into molecules designed to interact with targets relevant to oncology. The specific substitution pattern of this compound could be explored for its potential as an inhibitor of cancer-related enzymes or as a cytotoxic agent.

Antimicrobial Agents: The structural motif of a substituted cyclobutane has been investigated for its potential in developing new antimicrobial agents. The unique three-dimensional shape of this compound could allow it to interact with novel targets in bacteria or fungi.

The hydrochloride salt of this compound is commercially available, which can facilitate its use in research and development. fluorochem.co.uk Its availability as a building block allows for its incorporation into larger, more complex molecules through modification of the primary amine functionality. This opens up possibilities for its use in combinatorial chemistry and the generation of libraries of novel compounds for high-throughput screening.

Further research is warranted to fully elucidate the synthetic accessibility, chemical properties, and biological activity of this compound. Such studies would contribute to a better understanding of the potential of this and related cyclobutane derivatives in the development of new therapeutic agents and chemical probes.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| IUPAC Name | This compound |

| CAS Number | 1228879-06-8 (for hydrochloride salt) fluorochem.co.uk |

| Molecular Weight | 177.24 g/mol |

| Appearance | Not specified in available literature |

| Solubility | The hydrochloride salt is expected to have improved water solubility. lookchem.com |

Table 2: Potential Applications of Cyclobutane Derivatives in Medicinal Chemistry

| Application Area | Rationale for Use of Cyclobutane Scaffold | Example Compound(s) |

| Oncology | Conformational rigidity for potent enzyme inhibition; novel scaffold for cytotoxicity. | Carboplatin nih.gov |

| Antiviral | Constrained scaffold to mimic natural substrates or inhibitors. | Boceprevir lifechemicals.com |

| Central Nervous System | Rigid structure for selective receptor binding; improved metabolic stability. | Various research compounds |

| Antimicrobial | Unique 3D shape for novel target interaction. | Various research compounds |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-5-3-9(4-6-10)11(12)7-2-8-11/h3-6H,2,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPLFXKYTQGLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methoxyphenyl Cyclobutanamine and Its Advanced Analogs

Strategies for Cyclobutanamine Ring Construction

The formation of the cyclobutanamine scaffold is a critical aspect of the synthesis, with several established and emerging routes available to chemists. These strategies often focus on either building the ring system from acyclic precursors or functionalizing a pre-existing cyclobutane (B1203170) core.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. tcichemicals.comwikipedia.org This degradative reaction is a viable method for producing cyclobutanamines from readily available cyclobutanecarboxamides. The reaction typically proceeds by treating the amide with bromine and a strong base, which generates an isocyanate intermediate. wikipedia.org This intermediate is then hydrolyzed to yield the primary amine. wikipedia.org

A significant modification of this reaction, known as the "acidic Hofmann rearrangement," utilizes hypervalent iodine reagents like [I,I-bis(trifluoroacetoxy)]iodobenzene. researchgate.netorgsyn.org This method allows the direct conversion of amides to their corresponding amines under mildly acidic conditions, which can be advantageous for sensitive substrates. orgsyn.org The rearrangement occurs with complete retention of configuration at the migrating carbon, a crucial aspect for stereocontrolled syntheses. researchgate.netorgsyn.org Isocyanates are intermediates, but they are rapidly hydrolyzed under the reaction conditions, preventing the formation of urea byproducts. researchgate.net

Table 1: Key Features of the Hofmann Rearrangement for Cyclobutanamine Synthesis

| Feature | Description |

|---|---|

| Starting Material | Cyclobutanecarboxamide |

| Key Reagents | Traditional: Br₂ and NaOH. wikipedia.org Acidic: [I,I-bis(trifluoroacetoxy)iodo]benzene. researchgate.net |

| Intermediate | Isocyanate. wikipedia.org |

| Product | Cyclobutanamine. |

| Stereochemistry | Retention of configuration at the migrating carbon. orgsyn.org |

| Key Advantage | Provides a route from carboxylic acid derivatives to amines with one less carbon. tcichemicals.com |

The [2+2] photocycloaddition of olefins is arguably the most important and frequently utilized photochemical reaction for constructing cyclobutane rings. acs.org This method involves the light-induced reaction of two alkene-containing molecules to form a four-membered ring. baranlab.orgacs.org The reaction can be an intermolecular or intramolecular process and is a powerful tool for accessing a wide variety of cyclobutane derivatives that are otherwise difficult to prepare. acs.org

Historically, the first examples were photodimerization reactions where identical olefins were exposed to sunlight. acs.org Modern methods offer much greater control over regioselectivity and stereoselectivity. acs.org The reaction is often facilitated by a photosensitizer, such as acetone or benzophenone, which helps to populate the triplet state of the olefin, leading to a 1,4-diradical intermediate that closes to form the cyclobutane ring. baranlab.org Recent advances have also seen the development of visible-light-mediated [2+2] cycloadditions using photocatalysts like Ru(bipy)₃Cl₂. organic-chemistry.org These catalytic, enantioselective versions represent a significant step forward in the synthesis of chiral cyclobutanes. organic-chemistry.org

An alternative to building the ring from scratch is to introduce the amine functionality onto a pre-existing cyclobutane structure. Reductive amination is a highly effective method for this transformation. This two-step process (often performed in one pot) typically involves the reaction of a ketone, such as cyclobutanone, with an amine source (like ammonia or an ammonium (B1175870) salt) to form an imine or enamine intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (NaBH₄), to yield the desired cyclobutylamine (B51885). nih.gov

This approach is particularly useful for creating libraries of diverse cyclobutane fragments for applications like fragment-based drug discovery. nih.gov For instance, 3-azido-cyclobutanone can serve as a key intermediate, allowing for the synthesis of various secondary amines, amides, and sulfonamides. nih.gov The choice of reducing agent and reaction conditions is critical to avoid side reactions, such as dialkylation, especially given the high nucleophilicity of the cyclobutylamine moiety. nih.gov Additionally, other nitrogen-containing functional groups on a cyclobutane ring, such as nitro groups or azides, can be reduced to the primary amine using various catalytic hydrogenation methods (e.g., Pd/C) or other reducing agents.

Introduction of the 4-Methoxyphenyl (B3050149) Moiety

Once the cyclobutane core is established, the next critical step is the introduction of the 4-methoxyphenyl group. This can be achieved either by building the ring with the aryl group already attached to one of the precursors or by adding it to a pre-formed cyclobutane scaffold.

Several strategies exist for attaching the 4-methoxyphenyl group to a cyclobutane precursor. One common method involves the nucleophilic addition of a 4-methoxyphenyl organometallic reagent, such as a Grignard reagent (4-methoxyphenylmagnesium bromide) or an organolithium reagent, to a cyclobutanone. This reaction forms a tertiary alcohol, 1-(4-methoxyphenyl)cyclobutanol. Subsequent chemical manipulation is then required to convert the hydroxyl group into the desired amine functionality.

Another powerful and more modern approach is the direct C-H arylation of a cyclobutane ring. calstate.edu This strategy, often catalyzed by transition metals like palladium, allows for the formation of a carbon-carbon bond between the aryl group and the cyclobutane ring directly. calstate.edu For example, using a directing group, such as an 8-aminoquinoline (8-AQ) amide, can facilitate a palladium-catalyzed C(sp²)−H arylation of a vinylic substrate which can then be transformed into the desired cyclobutane derivative. While direct C(sp³)-H arylation of cyclobutanes is challenging, the development of transient directing groups offers a potential pathway to arylate cyclobutylamine derivatives in a single step. calstate.edu

Table 2: Comparison of Arylation Strategies

| Method | Description | Precursor | Key Reagents |

|---|---|---|---|

| Organometallic Addition | Nucleophilic addition of an aryl organometallic reagent to a cyclobutanone, followed by conversion of the resulting alcohol to an amine. | Cyclobutanone | 4-methoxyphenylmagnesium bromide |

| Friedel-Crafts Acylation | Acylation of an anisole derivative with a cyclobutanecarboxylic acid derivative, followed by reduction and amination steps. google.com | Methoxybenzene | Cyclohexanecarbonyl chloride, AlCl₃ google.com |

| C-H Arylation | Palladium-catalyzed coupling of a C-H bond on the cyclobutane scaffold with an aryl halide. calstate.edu | Cyclobutylamine derivative | Aryl halide, Pd catalyst, directing group calstate.edu |

Stereoselective Synthesis and Chiral Resolution of 1-(4-Methoxyphenyl)cyclobutanamine Stereoisomers

Creating this compound with a specific three-dimensional arrangement (stereochemistry) is a significant synthetic challenge due to the presence of a stereocenter at the C1 position. This requires either stereoselective synthesis, which directly forms one enantiomer in excess, or chiral resolution, which separates a racemic (1:1) mixture of enantiomers.

Stereoselective synthesis of substituted cyclobutanes can be achieved through various methods. For example, photocatalytic [2+2] cycloadditions using chiral catalysts can induce asymmetry and produce enantioenriched cyclobutane products. organic-chemistry.org Another approach involves the stereospecific ring contraction of chiral pyrrolidine precursors. ntu.ac.uknih.gov This method, mediated by nitrogen extrusion, proceeds through a 1,4-biradical intermediate and can transfer the stereochemistry of the starting material to the cyclobutane product with high fidelity. ntu.ac.uknih.gov

When a stereoselective synthesis is not employed, a racemic mixture is produced. Chiral resolution is then necessary to isolate the individual enantiomers. This is commonly accomplished using chiral chromatography, particularly preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, causing them to separate and elute at different times. nih.gov Another classical method is the derivatization of the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or α-methoxyphenylacetic acid), to form a pair of diastereomeric salts. nih.gov These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Advanced Synthetic Transformations and Functionalization of the this compound Core

The chemical reactivity of this compound allows for a range of advanced synthetic modifications. These transformations can be broadly categorized into reactions that alter the core cyclobutane skeleton and those that functionalize the existing amino and aromatic groups. Such modifications are crucial for developing analogs with tailored chemical properties.

Ring-Opening Reactions and Skeletal Rearrangements of Cyclobutane Rings

The cyclobutane ring, characterized by significant angle and torsional strain, is susceptible to reactions that involve cleavage of its carbon-carbon bonds. These ring-opening reactions can be driven by thermal, photochemical, or catalytic conditions, providing pathways to linear or alternative cyclic structures. While specific examples involving the this compound scaffold are not extensively documented in readily available literature, the principles of cyclobutane chemistry suggest potential pathways. For instance, acid-catalyzed or transition-metal-mediated processes could induce ring-opening, leveraging the release of ring strain as a thermodynamic driving force.

Skeletal rearrangements, such as the Wagner-Meerwein rearrangement, represent another class of transformations applicable to cyclobutane systems, typically proceeding through carbocation intermediates. In the context of this compound, protonation of the amino group or generation of a carbocation at the C1 position under acidic conditions could potentially trigger a rearrangement of the carbon skeleton. This could lead to ring expansion, forming a cyclopentyl scaffold, or other rearranged products. The stability of the potential carbocation intermediates, influenced by the adjacent aromatic ring, would be a key factor in directing the course of such reactions. However, specific and controlled skeletal rearrangements of this particular compound require further investigation to be established as routine synthetic methodologies.

Derivatization of the Amino Group and Aromatic Moiety

The primary amino group and the methoxy-substituted aromatic ring are key sites for functionalization, enabling the synthesis of a diverse library of analogs.

Derivatization of the Amino Group:

The primary amine of this compound is a versatile handle for introducing a wide variety of substituents through well-established reactions.

N-Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing carbonyl-containing moieties.

N-Alkylation: Introduction of alkyl groups can be achieved through several methods. Reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate followed by in-situ reduction (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride), is a highly effective method for producing secondary and tertiary amines. masterorganicchemistry.comorganic-chemistry.org Direct alkylation with alkyl halides can also be employed, though it may be harder to control and can lead to over-alkylation.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

| Reaction Type | Reagents and Conditions | Product Class | General Notes |

|---|---|---|---|

| N-Acylation | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | N-(1-(4-methoxyphenyl)cyclobutyl)acetamide | Forms a stable amide bond. A wide range of acyl chlorides can be used. |

| Reductive Amination | Acetone, Sodium triacetoxyborohydride, Dichloroethane, rt | N-isopropyl-1-(4-methoxyphenyl)cyclobutanamine | A mild and efficient method for mono- or di-alkylation. masterorganicchemistry.com |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine, 0 °C to rt | N-(1-(4-methoxyphenyl)cyclobutyl)-4-methylbenzenesulfonamide | Produces stable sulfonamides. |

Derivatization of the Aromatic Moiety:

The 4-methoxyphenyl group can also be modified to introduce additional functional groups or alter the electronic properties of the molecule.

O-Demethylation: The methoxy (B1213986) group is a key point for modification. Cleavage of the methyl ether to reveal the corresponding phenol is a common transformation. This is typically achieved under strong acidic conditions using reagents like boron tribromide (BBr₃) in an inert solvent like dichloromethane, or with concentrated hydrobromic acid (HBr) at elevated temperatures. chem-station.comcommonorganicchemistry.com The resulting phenol provides a new site for further functionalization, such as O-alkylation or conversion to esters.

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. wikipedia.org Since the para-position is already substituted, reactions like nitration, halogenation, or Friedel-Crafts acylation would be directed to the ortho-positions (C2 and C6) of the phenyl ring. organic-chemistry.orgsigmaaldrich.com The conditions for these reactions must be chosen carefully to avoid side reactions involving the amino group, which may require protection prior to the electrophilic substitution step.

| Reaction Type | Reagents and Conditions | Product Class | General Notes |

|---|---|---|---|

| O-Demethylation | Boron tribromide (BBr₃), Dichloromethane, -78 °C to rt | 4-(1-aminocyclobutyl)phenol | A standard and effective method for cleaving aryl methyl ethers. chem-station.com |

| O-Demethylation | 48% Hydrobromic acid (HBr), Acetic acid, Reflux | 4-(1-aminocyclobutyl)phenol | Requires harsh conditions and high temperatures. commonorganicchemistry.com |

| Aromatic Nitration | Nitric acid, Sulfuric acid, 0 °C | 1-(2-nitro-4-methoxyphenyl)cyclobutanamine | Requires protection of the amino group to prevent oxidation and directs the nitro group to the ortho position. |

| Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane | 1-(2-acetyl-4-methoxyphenyl)cyclobutanamine | Requires N-protection. The acyl group is introduced ortho to the methoxy group. organic-chemistry.org |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-(4-Methoxyphenyl)cyclobutanamine and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR would be employed to confirm the presence and connectivity of its distinct structural motifs.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons of the p-methoxyphenyl group would typically appear as two distinct doublets in the downfield region (δ 6.8-7.5 ppm) due to the electron-donating effect of the methoxy (B1213986) group. The methoxy group itself would present as a sharp singlet at approximately δ 3.8 ppm. The protons of the cyclobutane (B1203170) ring would exhibit complex multiplet signals in the aliphatic region (δ 1.5-2.8 ppm). The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, distinct signals would be expected for the quaternary carbon of the cyclobutane ring attached to the phenyl group and the amine, the methoxy carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the methylene (B1212753) carbons of the cyclobutane ring.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.25 | d | 2H | Ar-H (ortho to OCH₃) |

| 6.88 | d | 2H | Ar-H (meta to OCH₃) |

| 3.80 | s | 3H | OCH₃ |

| 2.50 - 2.70 | m | 2H | Cyclobutane-H |

| 1.80 - 2.00 | m | 4H | Cyclobutane-H |

| 1.65 | br s | 2H | NH₂ |

Note: This is a hypothetical table. d = doublet, s = singlet, m = multiplet, br s = broad singlet.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₅NO), the calculated exact mass is 177.1154 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm), which confirms the molecular formula.

Furthermore, fragmentation analysis in MS/MS experiments helps to piece together the structure. Common fragmentation pathways for this molecule would likely involve the loss of the amine group, cleavage of the cyclobutane ring, and fragmentation of the methoxyphenyl moiety.

Expected HRMS Data and Key Fragments

| m/z (measured) | m/z (calculated) | Formula | Fragment |

| 178.1227 | 178.1232 | C₁₁H₁₆NO⁺ | [M+H]⁺ |

| 161.0964 | 161.0970 | C₁₁H₁₃O⁺ | [M+H - NH₃]⁺ |

| 135.0 |

Computational Chemistry and Theoretical Investigations of 1 4 Methoxyphenyl Cyclobutanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of molecules like 1-(4-methoxyphenyl)cyclobutanamine. These computational methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, which in turn governs the molecule's reactivity and potential interactions. nih.govnih.gov Calculations can determine various electronic properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. researchgate.netepstem.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For derivatives of this compound, these calculations can predict how different substituents on the phenyl ring or cyclobutane (B1203170) moiety would alter the electronic distribution and, consequently, the molecule's reactivity. researchgate.net

Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other molecules, such as biological targets. researchgate.netresearchgate.net

Furthermore, quantum chemical calculations can be used to analyze the stability of different isomers and to investigate reaction mechanisms at a molecular level. nih.govresearchgate.net By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions, providing a detailed understanding of the reaction pathways. nih.gov

Table 1: Key Electronic Properties from Quantum Chemical Calculations

| Property | Significance |

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

| Molecular Electrostatic Potential | Shows charge distribution and potential interaction sites |

| Atomic Charges | Quantifies the charge on individual atoms |

Conformational Analysis and Molecular Dynamics Simulations of the Cyclobutane Ring System

Molecular dynamics (MD) simulations provide a powerful method to explore the conformational landscape of molecules over time. aip.orgyoutube.com These simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its dynamic behavior, including ring puckering and the rotation of single bonds. nih.gov By simulating the molecule in a solvent environment, a more realistic representation of its behavior in biological systems can be achieved. nih.gov

The puckering of the cyclobutane ring is a dynamic process, with the ring rapidly interconverting between equivalent puckered conformations at room temperature. dalalinstitute.com The presence of substituents, such as the 4-methoxyphenyl (B3050149) and amine groups in this compound, influences the preferred conformation of the ring. A synergistic approach combining experimental techniques like X-ray diffraction and NMR spectroscopy with computational methods provides a comprehensive understanding of these conformational preferences. nih.gov

Application of Exit Vector Parameter (EVP)-Based Methods

Exit Vector Parameter (EVP)-based methods offer a quantitative way to describe and visualize the three-dimensional space covered by disubstituted scaffolds like the cyclobutane ring. rsc.orgrsc.org This approach simplifies the scaffold into a geometric model with "exit vectors" representing the bonds to the substituents. researchgate.netresearchgate.net By analyzing the distance and angles between these vectors, the relative spatial orientation of the functional groups can be characterized. researchgate.net

EVP analysis is particularly useful for comparing the shapes of different scaffolds and for understanding how changes in the scaffold's structure affect the orientation of the substituents. rsc.orgresearchgate.net For this compound, EVP analysis can quantify the spatial relationship between the 4-methoxyphenyl group and the amine group, providing valuable information for drug design and structure-activity relationship studies. The analysis of cycloalkane scaffolds using EVPs has shown that conformations are not randomly distributed but occupy clearly defined regions, similar to Ramachandran plots for peptides. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. researchgate.netpsu.eduproquest.com This method is crucial for understanding the potential biological activity of compounds like this compound by simulating their interaction with a specific biological target. nih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. jksus.org Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. researchgate.netnih.gov

For this compound and its derivatives, molecular docking can help to:

Identify potential biological targets.

Predict the binding mode and affinity.

Explain the structure-activity relationships observed for a series of compounds.

Guide the design of new derivatives with improved binding affinity and selectivity. jksus.org

The results of docking studies are often visualized to show the ligand in the binding pocket of the receptor, providing a 3D representation of the ligand-target complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arxiv.orgnih.gov These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing leads. nih.govnih.gov

The development of a QSAR model involves several steps:

Data Set Selection: A set of compounds with known biological activity is required. For this compound, this would involve a series of its derivatives with varying substituents. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties, topological indices, and 3D descriptors. walisongo.ac.id

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. elsevierpure.com

Model Validation: The predictive power of the model is assessed using various validation techniques, such as cross-validation and external test sets. youtube.com

2D and 3D QSAR Approaches for Activity Prediction

QSAR models can be broadly categorized into 2D and 3D approaches.

2D-QSAR: These models use descriptors that are calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. nih.govnih.gov They are computationally less intensive and are useful for identifying general structural features that are important for activity. nih.gov

3D-QSAR: These models take into account the three-dimensional structure of the molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules that represent their steric and electrostatic properties. researchgate.netresearchgate.netjmaterenvironsci.com These models can provide a more detailed understanding of the structure-activity relationship and can be visualized as contour maps, highlighting regions where modifications to the structure would likely increase or decrease activity. researchgate.netnih.gov

Statistically Intensive QSAR Models

With the advancement of computational power and machine learning algorithms, more statistically intensive QSAR models are being developed. These methods can handle large and complex datasets and can often provide more accurate predictions than traditional linear models. nih.gov

Examples of such methods include:

Artificial Neural Networks (ANN): These are non-linear models inspired by the structure of the human brain. nih.govnih.gov

Support Vector Machines (SVM): A powerful machine learning algorithm for classification and regression.

Random Forest: An ensemble learning method that constructs multiple decision trees. youtube.com

These advanced methods can capture complex, non-linear relationships between the molecular structure and biological activity, leading to more robust and predictive QSAR models for derivatives of this compound. nih.gov

Structure Activity Relationship Sar Studies of 1 4 Methoxyphenyl Cyclobutanamine Analogs in Biological Systems

Influence of the Cyclobutane (B1203170) Ring Conformation on Biological Activity

The cyclobutane moiety is a recurring structural element in a variety of naturally occurring and synthetic bioactive compounds. mdpi.comopenmedicinalchemistryjournal.com Its inclusion in a molecule like 1-(4-methoxyphenyl)cyclobutanamine is significant due to its inherent ring strain and puckered conformation, which are distinct from more flexible acyclic linkers or larger, more stable cycloalkanes. nih.govresearchgate.net

One of the primary ways the cyclobutane ring influences biological activity is through conformational restriction. nih.gov Unlike a flexible alkyl chain, the four-membered ring limits the number of accessible conformations the molecule can adopt. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The puckered nature of the cyclobutane ring allows for specific spatial orientations of the substituents (the 4-methoxyphenyl (B3050149) group and the amine group). Depending on the substitution pattern (e.g., 1,1- or 1,2-disubstituted), the ring's conformation can position these key pharmacophoric elements at precise angles and distances, which is crucial for optimal interaction with a protein's binding pocket.

Research on various cyclobutane-containing molecules has demonstrated that the ring size itself is a critical determinant of activity. Studies comparing analogs with different cycloalkane rings often show a distinct preference for the four-membered ring. For instance, in a series of enzyme inhibitors, the cyclobutyl analog exhibited a specific activity profile compared to its cyclopentyl or cyclohexyl counterparts, underscoring the unique contribution of the cyclobutane scaffold. nih.gov This suggests that the specific geometry imposed by the cyclobutane ring is essential for aligning the molecule correctly within the receptor site.

Table 1: Impact of Cycloalkane Ring Size on Hypothetical Receptor Binding Affinity

| Analog | Ring Size | Relative Binding Affinity | Rationale |

|---|---|---|---|

| Propyl Analog | N/A (Acyclic) | Low | High conformational flexibility leads to an entropic penalty upon binding. |

| Cyclobutyl Analog | 4-membered | Optimal | Conformational restriction and ideal substituent positioning for receptor fit. nih.gov |

| Cyclopentyl Analog | 5-membered | Moderate | Different puckering and substituent geometry compared to the cyclobutane ring. |

This table is illustrative, based on established medicinal chemistry principles. nih.govnih.gov

Role of the 4-Methoxyphenyl Substituent in Receptor Recognition and Affinity

The 4-methoxyphenyl group is a key feature in many pharmacologically active compounds. Its role in the biological activity of this compound analogs is multifaceted, involving electronic effects, hydrogen bonding potential, and steric interactions.

The methoxy (B1213986) group (-OCH₃) at the para-position of the phenyl ring significantly influences the electronic properties of the aromatic system. It is an electron-donating group, which can affect the molecule's interaction with the receptor through mechanisms like cation-π interactions or by modulating the acidity/basicity of other functional groups. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming a crucial link with a corresponding hydrogen bond donor on the receptor surface. This directional interaction can be a major contributor to binding affinity and selectivity.

SAR studies on related scaffolds have consistently shown that the nature and position of the substituent on the phenyl ring are critical for potency. researchgate.net For example, moving the methoxy group to the meta or ortho position, or replacing it with other functional groups (e.g., a halogen, a hydroxyl group, or an alkyl group), often leads to a significant change in biological activity. This highlights the precise requirements of the receptor's binding pocket, which is specifically shaped to accommodate the size, polarity, and hydrogen-bonding capability of the 4-methoxyphenyl group. The loss of activity upon modification of this group suggests it is essential for molecular recognition. researchgate.net

Table 2: Influence of Phenyl Ring Substitution on Hypothetical Biological Activity

| Analog Substituent (R) | Electronic Effect | H-Bonding | Hypothetical Activity |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Acceptor | High |

| -OH (Hydroxyl) | Electron-donating | Donor & Acceptor | Moderate-High |

| -H (Unsubstituted) | Neutral | None | Low |

| -Cl (Chloro) | Electron-withdrawing | Weak Acceptor | Low-Moderate |

This table is illustrative, based on general SAR principles for aryl-substituted compounds. researchgate.net

Amine Functionality's Contribution to Pharmacological Profiles

The amine (-NH₂) group of this compound is a primary amine, which is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion (-NH₃⁺). This positive charge is fundamental to the molecule's pharmacological profile, as it often engages in a strong ionic interaction or a charge-assisted hydrogen bond with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the binding site of a target protein. This type of electrostatic interaction is one of the most significant contributors to high-affinity binding.

The amine functionality is a common feature in many classes of neurologically active agents and other drugs. In the context of cyclobutane-containing alkaloids, the nitrogen atom is a defining element of their biological activity. openmedicinalchemistryjournal.comnih.gov The presence of the amine group also influences the physicochemical properties of the molecule, such as its solubility and its ability to cross biological membranes.

Modification of the amine group, for instance, through N-alkylation (to a secondary or tertiary amine) or acylation (to an amide), would be expected to have a profound impact on the pharmacological profile. Changing the basicity and steric bulk around the nitrogen atom would alter its interaction with the target receptor, potentially changing the compound's potency, selectivity, and even its mechanism of action.

Stereochemical Implications in Structure-Activity Relationships

When substituents are attached to a cyclobutane ring, stereoisomers such as cis/trans isomers or enantiomers can exist. The specific three-dimensional arrangement of atoms, or stereochemistry, is often a critical factor in determining biological activity. Because biological receptors are themselves chiral, they frequently exhibit a high degree of stereoselectivity, meaning they will bind preferentially to one stereoisomer over another.

For analogs of this compound that are disubstituted on the cyclobutane ring, the cis and trans isomers will place the phenyl and amino groups in different relative spatial orientations. Research on other bioactive cyclobutane derivatives has shown that one isomer often has significantly higher activity than the other. For example, studies have identified specific cis-cyclobutane analogs as being optimal for activity and metabolic stability. nih.gov

Furthermore, if the molecule is chiral, the two enantiomers can have vastly different pharmacological effects. One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. The identification of a specific active stereoisomer, such as the (3R,4S) configuration in a related analgesic compound, underscores the importance of stereochemistry in drug design. ebi.ac.uk Therefore, the stereoselective synthesis and testing of individual isomers of this compound analogs are essential for elucidating a complete SAR profile. researchgate.net

Table 3: Hypothetical Activity of Stereoisomers of a 1,2-Disubstituted Analog

| Stereoisomer | Relative Orientation of Substituents | Hypothetical Receptor Fit | Expected Biological Activity |

|---|---|---|---|

| trans-(1R,2R) | Diaxial or Diequatorial-like | Sub-optimal | Low |

| trans-(1S,2S) | Diaxial or Diequatorial-like | Sub-optimal | Low |

| cis-(1R,2S) | Axial/Equatorial-like | Optimal | High |

This table is illustrative, based on the principle of stereoselectivity in drug-receptor interactions. nih.govebi.ac.uk

Applications in Medicinal Chemistry and Drug Discovery Research

1-(4-Methoxyphenyl)cyclobutanamine as a Privileged Scaffold for Novel Molecule Design

The concept of a "privileged scaffold" is central to modern drug discovery, referring to a molecular framework that is capable of binding to multiple biological targets with high affinity. The this compound core embodies the characteristics of such a scaffold. The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts a degree of conformational rigidity that is increasingly sought after in drug design. nih.gov This constrained geometry can help to pre-organize the molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its intended biological target.

The use of cyclobutane rings in medicinal chemistry has been on the rise as chemists seek to explore new chemical space and improve the properties of drug candidates. nih.gov The three-dimensional nature of the cyclobutane moiety offers distinct structural possibilities compared to more common linear or larger cyclic systems. evitachem.com This can be particularly advantageous in designing molecules that can effectively interact with the complex binding sites of proteins.

The 1-arylcyclobutanamine framework, in particular, positions an aromatic ring and an amine group in a defined spatial arrangement. This arrangement is a common pharmacophore found in many biologically active compounds, especially those targeting the central nervous system. The 4-methoxyphenyl (B3050149) group provides specific electronic and steric properties that can be crucial for molecular recognition by a biological target.

Development of New Therapeutic Agents Based on the this compound Core

The this compound scaffold has been investigated as a core component in the development of new therapeutic agents, particularly for neurological and psychiatric disorders. For instance, analogs of this compound have been associated with the inhibition of monoamine reuptake, a key mechanism in the treatment of depression and anxiety. evitachem.com The constrained nature of the cyclobutane ring in these derivatives is thought to contribute to their distinct pharmacological profiles.

While specific drugs containing the exact this compound scaffold are not yet on the market, the broader class of cyclobutane-containing compounds has seen success in clinical development. For example, the nuclear receptor retinoic acid receptor-related orphan receptor gamma (RORγt) inhibitor, compound 27 (TAK-828F), which contains a cyclobutane ring, has been investigated for the treatment of autoimmune diseases like psoriasis. nih.gov The inclusion of the cyclobutane ring in this molecule was instrumental in achieving a balance of rigidity and flexibility, leading to an improved pharmacokinetic profile. nih.gov

Furthermore, research into carborane derivatives has utilized the 1-(4-methoxyphenyl) moiety to develop compounds with anti-proliferative activity. nih.gov For example, 1-(4-methoxyphenyl)-1,2-dicarborane derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating the utility of this substituted phenyl group in designing novel therapeutics. nih.gov

Strategies for Optimizing Potency, Selectivity, and Efficacy Through Structural Modification

The this compound scaffold offers multiple points for structural modification to optimize the potency, selectivity, and efficacy of potential drug candidates. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.

Key strategies for optimization include:

Modification of the Aromatic Ring: The 4-methoxy group on the phenyl ring is a key feature that can be altered to probe its influence on biological activity. Replacing it with other substituents (e.g., halogens, alkyl groups, or other alkoxy groups) can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with the target protein. Studies on related compounds have shown that even small changes to the substituents on the phenyl ring can significantly impact biological activity.

Substitution on the Cyclobutane Ring: The cyclobutane ring itself can be substituted to explore the impact of additional functional groups on binding and physicochemical properties. The introduction of substituents can alter the conformation of the ring and provide additional points of interaction with the biological target.

Modification of the Amine Group: The primary amine of this compound is a versatile handle for further chemical elaboration. It can be acylated, alkylated, or incorporated into more complex heterocyclic systems to fine-tune the molecule's properties. For example, in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, modifications to amine-containing scaffolds have been shown to significantly affect potency. nih.gov

The following table provides a hypothetical illustration of how SAR studies might be conducted on this scaffold, based on common medicinal chemistry strategies.

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

| Lead Compound | OCH3 | H | 100 |

| Analog 1 | Cl | H | 150 |

| Analog 2 | CH3 | H | 80 |

| Analog 3 | OCH3 | CH3 | 50 |

| Analog 4 | OCH3 | OH | 200 |

This table is for illustrative purposes only and does not represent actual experimental data.

Contribution to Lead Optimization and Preclinical Drug Candidate Development

The process of lead optimization is a critical phase in drug discovery, aiming to transform a promising "hit" compound into a preclinical drug candidate with suitable properties for further development. The this compound scaffold can make significant contributions to this process.

The inherent properties of the cyclobutane ring can be leveraged to improve the drug-like characteristics of a lead compound. For instance, the conformational constraint imposed by the cyclobutane ring can reduce the entropic penalty upon binding to a target, potentially increasing potency. nih.gov It can also be used to block metabolic soft spots in a molecule, thereby improving its metabolic stability and pharmacokinetic profile.

In the development of drug candidates, the synthetic tractability of a scaffold is also a key consideration. The synthesis of this compound and its derivatives can be achieved through various established chemical routes, making it an attractive starting point for the generation of diverse chemical libraries for screening and optimization. evitachem.com

The journey from a lead compound to a preclinical candidate involves a multi-parameter optimization process, including potency, selectivity, solubility, metabolic stability, and safety. The structural versatility of the this compound core provides medicinal chemists with the flexibility to modulate these properties and navigate the complex challenges of preclinical drug development.

Future Research Directions and Emerging Trends

Development of Innovative and Sustainable Synthetic Methodologies

While the synthesis of 1-(4-Methoxyphenyl)cyclobutanamine can be achieved through established chemical transformations, a significant area for future development lies in the creation of more innovative and sustainable synthetic routes. The likely industrial synthesis would proceed via the catalytic hydrogenation of 1-(4-methoxyphenyl)cyclobutanecarbonitrile. A patent for a similar process, the preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol from 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol using Raney nickel and a borohydride, suggests a viable pathway. google.com This method involves the reduction of the nitrile group to a primary amine.

Future research will likely focus on the development of greener catalytic systems for this reduction, minimizing the use of hazardous reagents and improving atom economy. This could involve exploring novel metal catalysts or biocatalytic methods to enhance efficiency and reduce environmental impact. Furthermore, the development of stereoselective syntheses will be crucial for investigating the biological activities of individual enantiomers of this compound, as different stereoisomers often exhibit distinct pharmacological profiles.

Advanced Characterization Techniques for Complex Biological Interactions

A critical aspect of future research will be the detailed characterization of the interactions between this compound and its potential biological targets. While direct studies on this specific compound are not yet widely published, research on analogous structures provides a roadmap for future investigations. For instance, studies on 3,3-diphenylcyclobutylamines have shown their potential as antidepressant agents by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506). nih.gov

Advanced analytical techniques will be instrumental in elucidating these complex interactions. Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinities and thermodynamics. X-ray crystallography and cryogenic electron microscopy (cryo-EM) could offer high-resolution structural insights into how this compound or its analogs bind to their target proteins. Additionally, techniques like fluorescent labeling and live-cell imaging can be employed to visualize the compound's localization and effects within a cellular environment.

Interdisciplinary Approaches Combining Computational Design and Experimental Validation

The synergy between computational chemistry and experimental biology presents a powerful paradigm for accelerating the discovery and optimization of novel drug candidates based on the this compound scaffold. Computational tools can be employed to predict the compound's pharmacokinetic and pharmacodynamic properties, as well as to identify potential biological targets through molecular docking and virtual screening.

Future research will likely involve the use of sophisticated computational models to design new analogs of this compound with improved potency, selectivity, and metabolic stability. These in silico predictions can then guide the synthesis of a focused library of compounds for experimental validation. This iterative cycle of computational design and experimental testing can significantly streamline the drug discovery process, reducing the time and resources required to identify promising lead candidates.

Exploration of Novel Biological Targets and Therapeutic Areas for Cyclobutanamine Derivatives

The structural features of this compound suggest that its derivatives could interact with a range of biological targets, opening up possibilities for their use in various therapeutic areas. The documented antidepressant-like activity of related cyclobutylamine (B51885) derivatives points towards the central nervous system (CNS) as a primary area of interest. nih.gov These compounds may modulate the activity of neurotransmitter transporters or receptors.

Future investigations should aim to broaden the scope of biological targets. This could involve screening this compound and its analogs against a diverse panel of receptors, enzymes, and ion channels. Given the prevalence of the cyclobutane (B1203170) motif in various bioactive molecules, there is potential for discovering novel applications in areas such as oncology, inflammation, and infectious diseases. The exploration of these new therapeutic avenues will be crucial in unlocking the full potential of this intriguing class of compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)cyclobutanamine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves cyclization or nucleophilic substitution reactions. A plausible route is the reaction of 4-methoxyphenylmagnesium bromide with cyclobutanone derivatives, followed by reductive amination. Key parameters include:

- Temperature: Maintain ≤0°C during Grignard reagent formation to prevent side reactions.

- Solvent choice: Use anhydrous tetrahydrofuran (THF) or diethyl ether for Grignard stability.

- Catalysts: Employ sodium cyanoborohydride (NaBH3CN) for selective reductive amination .

Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine precursor to carbonyl compound).

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the cyclobutane ring structure and methoxyphenyl substitution. Look for characteristic deshielded protons at δ 3.7–4.1 ppm (cyclobutane CH2) and δ 6.8–7.3 ppm (aromatic protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular ion peaks (e.g., m/z 191.1 [M+H]) and fragmentation patterns. Cyclobutane rings often exhibit cleavage at the C-N bond .

- X-ray Crystallography: Resolve stereochemical ambiguities in solid-state structures .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound synthesis be predicted and controlled?

Methodological Answer: The cyclobutane ring’s conformational rigidity leads to potential stereoisomers. Strategies include:

- Chiral Catalysts: Use enantioselective catalysts (e.g., BINOL-derived ligands) during cyclization to favor cis or trans configurations.

- Temperature Effects: Lower temperatures (−78°C) may stabilize kinetic products (e.g., cis isomers), while higher temperatures favor thermodynamic products (trans) .

- Analytical Validation: Combine NOESY NMR and circular dichroism (CD) to assign stereochemistry. For example, cis isomers show NOE correlations between cyclobutane protons and methoxyphenyl groups .

Q. How can conflicting data in biological activity studies of this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from impurities or assay variability. Mitigation strategies:

- Purity Assessment: Use HPLC with UV/Vis detection (λ = 254 nm) to ensure ≥95% purity. Impurities like unreacted 4-methoxyphenyl precursors can skew bioactivity results .

- Dose-Response Curves: Perform EC50/IC50 assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity.

- Metabolic Stability Testing: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The methoxy group’s electron-donating effect lowers LUMO energy, enhancing nucleophilicity at the amine .

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with serotonin receptors) using AMBER or GROMACS. Focus on cyclobutane ring strain and its impact on binding affinity.

- SAR Studies: Coramine derivatives with bulkier substituents (e.g., 4-fluoro analogs) show improved binding kinetics in silico .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.